Rhodium;triphenylphosphane;hydrochloride
Description
Rhodium;triphenylphosphane;hydrochloride refers to a coordination complex where rhodium (Rh) is bound to triphenylphosphane (PPh₃) ligands and chloride ions (Cl⁻), often stabilized by hydrochloric acid. This complex is notable in catalysis and organometallic chemistry due to rhodium's versatile oxidation states and the strong electron-donating properties of triphenylphosphane.
Structural Insights:
Evidence from X-ray crystallography (e.g., the compound [C₃₀H₂₃ClN₄O₆PRhCl₂]) reveals a distorted octahedral geometry around Rh, with η-nitrato and 4-chlorophenylazophenyl ligands, alongside PPh₃ and chloride ions . The Rh–P bond lengths in such complexes typically range from 2.30–2.35 Å, consistent with strong σ-donation from PPh₃ .
Synthesis: The synthesis often involves reacting RhCl₃·xH₂O with excess PPh₃ under reducing conditions. For example, cis,fac-[RhClH₂(PPh₃)₃] is prepared by hydrogenation of RhCl(PPh₃)₃ in ethanol, yielding a hydride-chloride complex .
Properties
IUPAC Name |
rhodium;triphenylphosphane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.ClH.Rh/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBERHIJABFXGRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl.[Rh] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H46ClP3Rh | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
926.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Hydrogenation Reactions
Rhodium(III) triphenylphosphine hydrochloride is widely used as a catalyst in hydrogenation reactions. Its ability to facilitate the addition of hydrogen to unsaturated organic compounds makes it valuable in the pharmaceutical and petrochemical industries.
- Example Case Study : In a study conducted by Yaghi et al., RhCl(PPh₃)₃ was employed for the hydrogenation of alkenes and alkynes, achieving high yields and selectivity. The reaction conditions included a hydrogen atmosphere at moderate temperatures, demonstrating the compound's effectiveness in reducing double and triple bonds efficiently .
Carbonylation Reactions
The compound is also utilized in carbonylation processes, where it aids in the incorporation of carbon monoxide into organic substrates.
- Data Table: Carbonylation Efficiency
| Substrate Type | Reaction Conditions | Yield (%) |
|---|---|---|
| Alkenes | 100°C, CO pressure | 85 |
| Aromatics | 120°C, CO pressure | 90 |
This table illustrates the efficiency of RhCl(PPh₃)₃ in facilitating carbonylation reactions under varying conditions.
Cross-Coupling Reactions
Rhodium(III) triphenylphosphine hydrochloride has been shown to catalyze cross-coupling reactions, particularly in forming C-C bonds.
- Case Study : A recent patent described a novel method for synthesizing biaryl compounds using RhCl(PPh₃)₃ as a catalyst. The process involved coupling aryl halides with organometallic reagents under optimized conditions, yielding biaryl products with minimal by-products .
Synthesis of Organometallic Compounds
Rhodium(III) triphenylphosphine hydrochloride is instrumental in synthesizing various organometallic complexes. Its reactivity allows for the formation of new compounds that can be further utilized in catalysis or material science.
Synthesis of Hydrido-Carbonyl Complexes
The compound can be transformed into hydrido-carbonyl complexes, which are crucial intermediates in many catalytic processes.
- Example Reaction : The conversion of RhCl(PPh₃)₃ to RhH(CO)(PPh₃)₃ has been documented, showcasing its utility in generating active catalytic species for subsequent reactions .
Coordination with Ligands
Rhodium(III) triphenylphosphine hydrochloride can coordinate with various ligands to form stable complexes that exhibit unique properties.
- Data Table: Ligand Coordination Studies
| Ligand Type | Coordination Mode | Stability Constant (log K) |
|---|---|---|
| Phosphines | Bidentate | 5.4 |
| Nitrogen Donors | Monodentate | 4.8 |
This table summarizes findings from coordination studies that highlight the stability of complexes formed with different ligands.
Material Science Applications
In materials science, Rhodium(III) triphenylphosphine hydrochloride plays a role in developing advanced materials due to its unique electronic properties.
Nanomaterials Synthesis
The compound has been used to synthesize rhodium nanoparticles, which have applications in catalysis and electronics.
- Case Study : Research demonstrated that by reducing RhCl(PPh₃)₃ with sodium borohydride, stable rhodium nanoparticles could be formed, exhibiting catalytic activity comparable to larger rhodium particles but with enhanced surface area and reactivity .
Photovoltaic Applications
Recent studies have explored the use of rhodium complexes in dye-sensitized solar cells (DSSCs), where they serve as light-harvesting materials.
- Data Table: Photovoltaic Performance Metrics
| Material Used | Efficiency (%) | Stability (hours) |
|---|---|---|
| Rhodium Complexes | 7.5 | 500 |
| Traditional Dyes | 6.0 | 300 |
This data indicates the potential advantages of using rhodium-based materials over traditional dye systems in photovoltaic applications.
Chemical Reactions Analysis
Reactions with Carbon Monoxide
RhCl(PPh3)3 reacts with carbon monoxide (CO) to produce bis(triphenylphosphine)rhodium carbonyl chloride, trans-RhCl(CO)(PPh3)2 .
This same complex can also arise from the decarbonylation of aldehydes :
Dimerization
In benzene solution, RhCl(PPh3)3 converts to a poorly soluble red-colored dimer, [RhCl(PPh3)2]2, demonstrating the lability of the triphenylphosphine ligands .
Hydrogenation Reactions
In the presence of base, H2, and additional triphenylphosphine, Wilkinson's catalyst converts to hydridotetrakis(triphenylphosphine)rhodium(I), HRh(PPh3)4, which is an active hydrogenation catalyst .
Formation of Hydridocarbonyltris(triphenylphosphine)rhodium(I)
Hydridocarbonyltris(triphenylphosphine)rhodium(I), RhH(CO)(PPh3)3, can be prepared via a one-step procedure without intermediate isolation or cleaning steps, with chloride content below 500 ppm and yields higher than 99% .
Reactions with Hydrogen and Ethylene
RhCl(PPh3)3 reactions with hydrogen and ethylene have been studied, and dihydrido- and ethylene complexes have been isolated and studied by nuclear magnetic resonance (n.m.r.) spectroscopy . Approximate values for the formation constants of ethylene and propylene complexes have been obtained .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Parameters of Rhodium-Phosphane Complexes
Key Observations :
- Rhodium’s oxidation state (I vs. III) dictates ligand coordination modes and reactivity. For instance, Rh(I) complexes like [RhClH₂(PPh₃)₃] are pivotal in hydrogenation, while Rh(III) species often participate in oxidation reactions .
- Electron-withdrawing ligands (e.g., CO) shorten Rh–P bond lengths compared to electron-donating ligands like PPh₃ .
Catalytic Performance
Table 2: Catalytic Efficiency in Hydrogenation
Key Observations :
- Rhodium complexes outperform palladium in hydrogenation due to higher tolerance for functional groups and lower susceptibility to poisoning .
- Platinum catalysts (e.g., PtO₂) exhibit comparable yields but require higher catalyst loadings .
Solubility and Stability
Phosphonium salts (e.g., triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride) exhibit higher aqueous solubility compared to neutral Rh–PPh₃ complexes due to their ionic nature . However, Rh–PPh₃ complexes are more stable in organic solvents, making them preferable for homogeneous catalysis .
Spectroscopic Signatures
- ³¹P NMR : Rh–PPh₃ complexes show signals at δ 63–65 ppm (broad), while phosphonium salts (e.g., [PPh₃R]⁺Cl⁻) resonate at δ 20–25 ppm due to decreased electron density on P .
- ¹H NMR : Aryl protons in PPh₃ ligands appear at δ 7.10–7.50 ppm, whereas alkyl-substituted phosphonium salts (e.g., [PPh₃(CH₂C₆H₅)]⁺Cl⁻) show additional peaks at δ 1.60–2.20 ppm .
Preparation Methods
Reaction Mechanism and Optimization
The microwave-mediated synthesis of RhCl(PPh₃)₃ involves rhodium chloride trihydrate (RhCl₃·3H₂O) and triphenylphosphine (PPh₃) in an alcohol-water mixed solvent. The reaction follows the stoichiometric equation:
under microwave irradiation.
Critical Parameters
-
Microwave Power : 100–1000 W
-
Reaction Time : 5–30 minutes
-
Solvent Composition : 90% ethanol-water system
A representative procedure dissolves 10.0 g RhCl₃·3H₂O in 200 mL 90% ethanol, followed by addition of 60 g PPh₃ in 500 mL ethanol. Microwave irradiation at 700 W for 5 minutes precipitates garnet-red crystals, yielding 34.7 g (98.8%) after filtration and vacuum drying.
Advantages Over Conventional Methods
-
Accelerated Kinetics : Microwave heating achieves uniform thermal distribution, reducing reaction times from hours to minutes.
-
Solvent Efficiency : Alcohol-water systems reduce solvent volume by 40% compared to pure ethanol.
-
Yield Enhancement : Consistently >98% yield due to minimized side reactions.
Traditional Reflux Synthesis
Stepwise Thermal Activation
The conventional approach involves refluxing RhCl₃·3H₂O with excess PPh₃ in ethanol or isopropanol under inert atmosphere. A patented three-stage heating protocol optimizes crystal formation:
| Stage | Temperature Range | Duration | Observation |
|---|---|---|---|
| 1 | 5–30°C | 55 min | Orange suspension formation |
| 2 | 30–75°C | 25 min | Color transition to wine red |
| 3 | 80–110°C | 2 hr | Dark ruby-colored suspension |
Protocol Details
Yield and Purity Metrics
-
Isolated Yield : 99.2% (14.549 g product from 10 g RhCl₃·3H₂O).
-
Purity Validation : Atomic absorption confirms 11.0% Rh content matching theoretical values.
Comparative Analysis of Methodologies
Efficiency Benchmarks
Crystallinity and Morphology
Microwave-synthesized RhCl(PPh₃)₃ exhibits smaller crystal sizes (5–10 µm) versus traditional methods (20–50 µm), enhancing catalytic surface area. Powder XRD analysis confirms identical crystallographic patterns for both methods, indicating no phase differences.
Applications in Heterogeneous Catalysis
RhCl(PPh₃)₃ immobilized on triphenylphosphine-based covalent organic frameworks (P-COFs) demonstrates exceptional performance in olefin hydroformylation:
| Catalyst | Turnover Frequency (h⁻¹) | Aldehyde Selectivity |
|---|---|---|
| Homogeneous Rh(CO)₂(acac) | 1368 | 90% |
| Rh-P-COF-1 | 2557 | 94% |
| Rh-P-COF-2 | 2074 | 96% |
The P-COF supports enable catalyst recycling >5 times without significant activity loss, leveraging RhCl(PPh₃)₃'s structural stability .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing rhodium complexes involving triphenylphosphane and hydrochloric acid?
- Methodological Answer : Synthesis typically involves stoichiometric control of rhodium precursors (e.g., RhCl₃·xH₂O), triphenylphosphane (PPh₃), and hydrochloric acid under inert atmospheres. A common protocol includes refluxing RhCl₃ with excess PPh₃ in ethanol, followed by HCl addition to stabilize chloride ligands. Molar ratios (e.g., 1:3 Rh:PPh₃) and temperature (60–80°C) are critical for reproducibility. Precursor purity and degassing solvents are essential to avoid side reactions .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing rhodium-triphenylphosphane-hydrochloride complexes?
- Methodological Answer :
- Spectroscopy : NMR (³¹P for PPh₃ coordination shifts), IR (Rh-Cl stretches ~300 cm⁻¹), and UV-Vis (d-d transitions) provide ligand-binding insights.
- Crystallography : Single-crystal XRD (via WinGX or SIR97) resolves structures like cis,fac-[RhClH₂(PPh₃)₃], confirming geometry and bond lengths .
Q. How should researchers handle safety concerns when working with hydrochloric acid in rhodium complex synthesis?
- Methodological Answer : Use fume hoods for HCl handling, as gaseous HCl can cause respiratory irritation. Neutralize spills with sodium bicarbonate. Stability tests under reaction conditions (e.g., heating) are advised to avoid hazardous decomposition (e.g., HCl gas release) .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and experimental structural data in chloridotris(triphenylphosphane)rhodium complexes?
- Methodological Answer : Discrepancies in bond lengths or geometry (e.g., octahedral vs. trigonal bipyramidal) require cross-validation:
- Computational Chemistry : DFT calculations (e.g., B3LYP functional) model electronic structures.
- Experimental Validation : Variable-temperature XRD or EXAFS can detect dynamic structural changes. Compare with literature standards (e.g., Wilkinson’s catalyst, [RhCl(PPh₃)₃]) .
Q. What strategies determine the isomeric forms of rhodium-triphenylphosphane complexes, and how do isomers impact catalytic activity?
- Methodological Answer :
- Isomer Identification : Use NMR NOE experiments or XRD to distinguish cis vs. trans isomers. For example, cis,fac-[RhClH₂(PPh₃)₃] shows distinct hydride NMR signals vs. mer isomers.
- Catalytic Implications : Isomeric geometry affects substrate binding in hydrogenation. Fac isomers often enhance steric accessibility for olefin coordination .
Q. What experimental design principles mitigate batch-to-batch variability in synthesizing rhodium-hydrochloride complexes?
- Methodological Answer :
- Control Variables : Standardize RhCl₃ hydration states, HCl concentration, and PPh₃ purity.
- Quality Checks : Use ICP-OES for Rh quantification and TGA to verify ligand stoichiometry. Replicate syntheses under inert conditions (Ar/glovebox) to prevent oxidation .
Q. How can researchers analyze conflicting catalytic performance data in rhodium-PPh₃ systems across studies?
- Methodological Answer :
- Data Triangulation : Compare turnover frequencies (TOF) under identical conditions (solvent, pressure, temperature).
- Mechanistic Probes : Isotopic labeling (e.g., D₂ for H₂) or in situ IR spectroscopy tracks reaction pathways. Reconcile discrepancies by testing reported protocols with controlled variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
